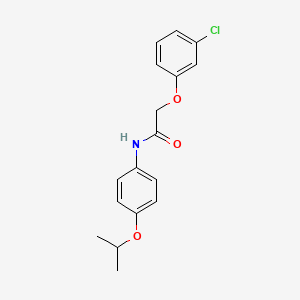![molecular formula C15H21N5 B5672101 6-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidin-4-amine](/img/structure/B5672101.png)
6-cyclopropyl-N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines, which have attracted interest due to their varied pharmacological activities and structural resemblance to purines. They are notable for their roles in medicinal chemistry, particularly in the development of receptor antagonists and other biologically active compounds.
Synthesis Analysis:
The synthesis of related pyrazolo[3,4-d]pyrimidines typically involves multi-step processes starting from commercially available materials. The methods might involve cyclocondensation reactions, microwave-assisted syntheses, or other conventional organic synthesis techniques. For instance, the synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones is achieved through iminophosphorane-mediated annulation followed by nucleophilic addition with amines (Wu et al., 2010).
Molecular Structure Analysis:
The molecular structure of compounds in this family is typically confirmed using techniques such as IR, ^1H NMR, MS, and elemental analysis or X-ray diffraction crystallography. These methods ensure the correct identification of the synthesized compounds' molecular frameworks and substituent patterns.
Chemical Reactions and Properties:
The chemical reactivity of pyrazolo[3,4-d]pyrimidines includes nucleophilic substitution reactions, which are significant for introducing various functional groups into the core structure. These reactions are influenced by the nature of the substituents and the reaction conditions (Ogurtsov et al., 2021).
Propiedades
IUPAC Name |
6-cyclopropyl-N-methyl-N-[3-(1-methylpyrazol-4-yl)propyl]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-19(7-3-4-12-9-18-20(2)10-12)15-8-14(13-5-6-13)16-11-17-15/h8-11,13H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSCYEKBAADQJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CCCN(C)C2=NC=NC(=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1,3-dimethyl-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5672025.png)
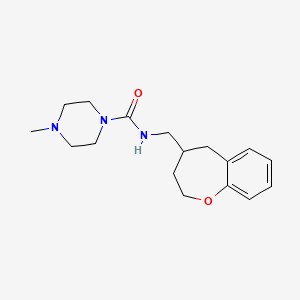
![3-(4-fluorobenzyl)-5-[4-(methylthio)benzylidene]-2,4-imidazolidinedione](/img/structure/B5672031.png)
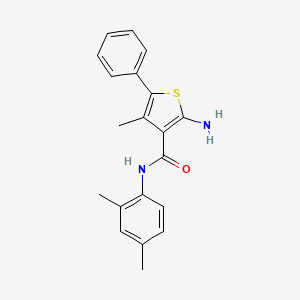
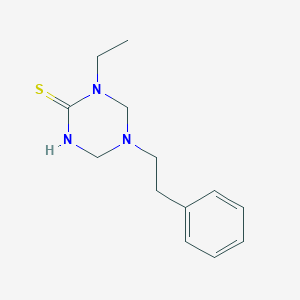
![1-[2-(4-chlorophenyl)ethyl]-5-(3-propyl-1,2,4-oxadiazol-5-yl)-2-piperidinone](/img/structure/B5672043.png)
![3-methyl-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine](/img/structure/B5672053.png)

![1-(3-{1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}propanoyl)-4-phenylpiperazine](/img/structure/B5672060.png)
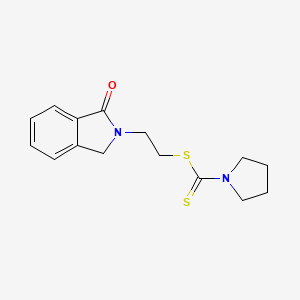
![4-{5-[3-(cyclopropylmethyl)-1-(2,2,2-trifluoroethyl)-1H-1,2,4-triazol-5-yl]pyrimidin-2-yl}morpholine](/img/structure/B5672079.png)
![N-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-3-(4H-1,2,4-triazol-4-yl)benzamide](/img/structure/B5672095.png)
![N-ethyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B5672107.png)
